(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride is a chemical compound with a molecular formula of C11H16ClNO2. It is an amino acid derivative with a specific stereochemistry at the 3-position, making it an important compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate 2,3-dimethylphenyl derivative.
Amination: Introduction of the amino group at the 3-position through a series of reactions involving reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propionic acid hydrochloride: Similar in structure but with different functional groups.
(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid: The free base form without the hydrochloride salt.
Uniqueness
(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and aromatic groups, making it versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
MOUAPJAKNSHTKS-PPHPATTJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CC(=O)O)N)C.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)O)N)C.Cl |
Origin of Product |
United States |
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